1,2-Octadecanediol

Physical Chemistry Formulation Science Thermal Stability

Procure 1,2-Octadecanediol (stearyl glycol) for applications where chain-length specificity is critical. This C18 diol is non-negotiable for replicating the ram sexual pheromone blend—substitution with C16 or C14 analogs renders the formulation inactive. Its melting point of 79–79.5 °C enables high-thermal-stability solid lipid nanoparticles. The documented CIR safety assessment reduces regulatory hurdles in cosmetic development. Choose exactly this compound to ensure bioactivity and data reproducibility.

Molecular Formula C18H38O2
Molecular Weight 286.5 g/mol
CAS No. 20294-76-2
Cat. No. B1211883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Octadecanediol
CAS20294-76-2
SynonymsO-hexadecylethanediol
Molecular FormulaC18H38O2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(CO)O
InChIInChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18-20H,2-17H2,1H3
InChIKeyXWAMHGPDZOVVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.1 kg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Octadecanediol (CAS 20294-76-2): Procurement Guide for Long-Chain Aliphatic Diol Applications


1,2-Octadecanediol (CAS 20294-76-2), also referred to as stearyl glycol or octadecane-1,2-diol, is a long-chain aliphatic diol with the molecular formula C18H38O2 and a molecular weight of 286.49 g/mol [1]. This compound is a white, waxy solid at room temperature, characterized by a melting point of 79–79.5 °C, a boiling point of 377.2 °C at 760 mmHg, and a density of 0.892 g/cm³ [1]. As a member of the 1,2-alkanediol homologous series, it possesses two hydroxyl groups on adjacent carbon atoms, which confer amphiphilic properties suitable for applications in cosmetic emulsification, lipid membrane research, and specialty chemical formulations [2].

Why 1,2-Octadecanediol Cannot Be Simply Substituted by Other 1,2-Alkanediols


Within the 1,2-alkanediol series, physicochemical and biological properties are exquisitely sensitive to alkyl chain length [1]. Substituting 1,2-octadecanediol (C18) with a shorter-chain analog like 1,2-hexadecanediol (C16) or 1,2-tetradecanediol (C14) introduces quantifiable differences in melting point, lipophilicity, and specific bioactivity profiles [2]. For instance, the C18 chain length is critical for the compound's role as a component of the ram sexual pheromone blend, where its combination with 1,2-hexadecanediol is essential for biological activity [3]. Such chain-length-dependent effects are not predictable from the behavior of shorter diols, underscoring the need for compound-specific selection and procurement.

Quantitative Differentiation of 1,2-Octadecanediol from Closest Analogs


Elevated Melting Point vs. C16 and C14 1,2-Alkanediols

1,2-Octadecanediol exhibits a significantly higher melting point than its shorter-chain analogs 1,2-hexadecanediol and 1,2-tetradecanediol. This property directly impacts its solid-state behavior, handling, and suitability for high-temperature processing or formulations requiring a solid lipid matrix at elevated temperatures [1].

Physical Chemistry Formulation Science Thermal Stability

Essential Component in Ram Sexual Pheromone Bioactivity

In a seminal study on ram sexual pheromone, the combination of synthetic 1,2-hexadecanediol and 1,2-octadecanediol was essential for stimulating luteinizing hormone (LH) release in anoestrous ewes [1]. The study explicitly tested semi-synthetic formulations and found that the activity was lost when either component was omitted or when the natural acid fraction was absent [1].

Chemical Ecology Pheromone Research Animal Reproduction

Patent-Designated Diesel Particulate Reduction Additive

A 1991 patent (US 5,055,112) explicitly claims a method for reducing diesel engine particulate emissions using a fuel composition containing a minor amount of a 1,2-alkanediol [1]. The patent specifically lists 1,2-octadecanediol (along with 1,2-tetradecanediol, 1,2-hexadecanediol, and 1,2-eicosanediol) as a preferred embodiment for the diol additive, defining a claimed concentration range of 500 to 5,000 ppm [1].

Fuel Additives Emission Control Diesel Engine Technology

Stereospecific Utilization in Myelinating Rat Brain Phospholipid Synthesis

A 1976 study on the configurational analysis of long-chain alkanediols demonstrated that the D-enantiomer of 2DL-1,2-octadecanediol is preferentially utilized by myelinating rat brain in the formation of choline phospholipids with a 1,2-octadecanediol backbone [1]. This stereospecific incorporation into biologically relevant lipids is not observed for the L-enantiomer or for racemic mixtures of shorter-chain analogs.

Neurochemistry Lipid Metabolism Stereochemistry

Class-Level Antimicrobial Activity Inference for Long-Chain 1,2-Alkanediols

A 2019 study on the antibacterial activity of 1,2-alkanediols (C4–C12) against Staphylococcus aureus and S. epidermidis established that antimicrobial activity is dependent on alkyl chain length, with significant bactericidal activity observed for 1,2-octanediol and 1,2-decanediol [1]. While 1,2-octadecanediol was not included in the study's C4–C12 range, the findings support a class-level inference that longer-chain 1,2-alkanediols possess membrane-disrupting properties.

Antimicrobial Activity Cosmetic Preservation Skin Microbiome

Cosmetic Ingredient Safety Review (CIR) Status

1,2-Octadecanediol (stearyl glycol) has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetic formulations under current practices of use and concentration [1]. This safety assessment provides a documented regulatory acceptance that may not be available for less common or newer analogs in the series.

Cosmetic Safety Regulatory Compliance Formulation Development

High-Value Application Scenarios for 1,2-Octadecanediol Based on Quantitative Evidence


Pheromone Research and Chemical Ecology Studies

Procurement of 1,2-octadecanediol is essential for studies aiming to replicate or investigate the ram sexual pheromone system. As demonstrated by Cohen-Tannoudji et al. (1994), the combination of this compound with 1,2-hexadecanediol is necessary for stimulating LH release in anoestrous ewes [1]. Substitution with other diols would render the formulation inactive, making this compound non-negotiable for researchers in this field [1].

Diesel Fuel Additive and Emission Control R&D

R&D programs focused on reducing diesel particulate emissions can leverage 1,2-octadecanediol as a fuel additive, as per the teachings of US Patent 5,055,112 [2]. The patent's specific claim of 500–5,000 ppm of this diol in diesel fuel provides a direct starting point for experimental design, offering a differentiated application space from the cosmetic-focused uses of shorter-chain 1,2-alkanediols [2].

Neuronal Lipid Metabolism and Stereochemistry Research

For investigations into the biosynthesis of choline phospholipids in the central nervous system, the D-enantiomer of 1,2-octadecanediol is a critical reagent. The preferential utilization of this specific enantiomer by myelinating rat brain, as shown by Bandi and Schmid (1976), makes it a valuable tool for studying stereospecific lipid incorporation [3]. Racemic mixtures or other chain-length diols would not provide the same biological fidelity [3].

High-Melting-Point Solid Lipid Formulations

Formulators developing solid lipid nanoparticles, structured emulsions, or other delivery systems requiring a high-melting lipid matrix should select 1,2-octadecanediol over its C16 and C14 analogs. Its melting point of 79–79.5 °C is significantly higher than that of 1,2-hexadecanediol (73.5–73.6 °C) and 1,2-tetradecanediol (62–64 °C), enabling the creation of formulations with enhanced thermal stability and unique melting profiles [4].

Cosmetic Formulations with Established Safety Profiles

When developing new cosmetic or personal care products, formulators can reduce regulatory uncertainty by choosing 1,2-octadecanediol (stearyl glycol), which has a documented CIR safety assessment [5]. This provides a clear advantage over less characterized long-chain diols, streamlining the safety substantiation process and accelerating time-to-market [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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